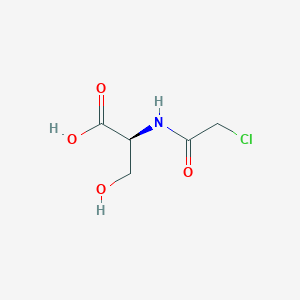

(2-chloroacetyl)-L-serine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8ClNO4 |

|---|---|

Molecular Weight |

181.57 g/mol |

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |

InChI Key |

SGCJRDDJGFXEAB-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CCl)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CCl)O |

Origin of Product |

United States |

Foundational & Exploratory

(2-Chloroacetyl)-L-serine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of (2-chloroacetyl)-L-serine. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of molecular interactions.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-serine, featuring a chloroacetyl group attached to the amino group. This modification introduces an electrophilic center, making the compound a potential tool for probing and interacting with biological systems.

Structure:

The chemical structure of this compound is characterized by the L-serine backbone with an N-terminal chloroacetyl moiety.

-

Systematic Name: (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid

-

Molecular Formula: C₅H₈ClNO₄

-

SMILES: C(C(C(=O)O)NC(=O)CCl)O

The chloroacetyl group is a key feature, rendering the compound reactive towards nucleophiles, a property that can be exploited in various biochemical and pharmaceutical applications.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its racemic mixture, chloroacetyl-DL-serine.

| Property | Value | Notes |

| Molecular Weight | 181.57 g/mol | |

| Melting Point | 122 °C | For chloroacetyl-DL-serine. |

| Boiling Point | 493.7 °C at 760 mmHg | Predicted for chloroacetyl-DL-serine. |

| Density | 1.501 g/cm³ | Predicted for chloroacetyl-DL-serine. |

| Water Solubility | Faint turbidity | For chloroacetyl-DL-serine. |

| Storage Temperature | 0 °C | Recommended for chloroacetyl-DL-serine. |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections provide methodologies based on established chemical principles for similar compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of similar N-acylated amino acids.

Materials:

-

L-serine

-

Chloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous THF.

-

Acylation: While stirring, add chloroacetyl chloride dropwise to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Purification of the crude this compound can be achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions, monitoring by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane or methanol and dichloromethane. Visualization can be achieved using a UV lamp or by staining with a suitable reagent like ninhydrin (though the N-acylation will reduce its effectiveness).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The spectra would be expected to show characteristic peaks for the serine backbone and the chloroacetyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in the literature, its structure suggests a likely mode of action as an irreversible enzyme inhibitor. The electrophilic chloroacetyl group can react with nucleophilic residues in the active sites of enzymes, particularly cysteine or serine proteases, leading to covalent modification and inactivation of the enzyme.

Chloroacetamide derivatives are known to be effective irreversible inhibitors of enzymes with a catalytic cysteine residue in their active site.[1] The chloroacetyl group acts as an electrophile, and the cysteine thiol acts as a nucleophile, leading to the formation of a stable thioether bond. This covalent modification permanently blocks the enzyme's active site.

Based on this established reactivity, a proposed mechanism of action for this compound is the irreversible inhibition of a cysteine protease.

In this proposed mechanism, the this compound molecule binds to the active site of a cysteine protease. The nucleophilic thiol group of the active site cysteine residue attacks the electrophilic carbon of the chloroacetyl moiety, leading to the displacement of the chloride ion and the formation of a covalent thioether bond. This results in the irreversible inactivation of the enzyme. This mechanism is a well-established paradigm for chloroacetamide-based inhibitors.

References

Synthesis of (2-chloroacetyl)-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for (2-chloroacetyl)-L-serine, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and data presentation to aid researchers in the efficient and selective preparation of this target molecule.

Introduction

This compound, also known as N-(chloroacetyl)-L-serine, is a derivative of the amino acid L-serine. The incorporation of the chloroacetyl group provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry. The electrophilic nature of the α-chloro amide allows for facile reaction with nucleophiles, enabling the construction of more complex molecules, including potential enzyme inhibitors and other biologically active agents. The stereochemistry of the L-serine backbone is often crucial for the biological activity of the final product, necessitating stereoselective synthesis methods. This guide will focus on practical and scalable methods for the preparation of this compound.

Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified and are detailed below. The first involves the direct N-acylation of L-serine in an aqueous alkaline medium, while the second employs a protection-acylation-deprotection strategy via the L-serine methyl ester in an organic solvent.

Pathway 1: Direct N-Chloroacetylation of L-Serine in an Aqueous Medium

This pathway offers a direct and efficient method for the synthesis of this compound. The reaction is performed in an aqueous solution where the pH is maintained at an alkaline level to facilitate the nucleophilic attack of the amino group of L-serine on chloroacetyl chloride. This method avoids the need for protection and deprotection of the carboxylic acid functionality, making it an attractive option for large-scale synthesis.

Caption: Direct N-Chloroacetylation of L-Serine.

The following protocol is adapted from a method described for the synthesis of N-chloroacetylglutamine and is applicable to L-serine[1].

-

Dissolution of L-Serine: In a suitable reaction vessel, dissolve L-serine (1 equivalent) in water.

-

Cooling and pH Adjustment: Cool the solution to 0-5 °C using an ice bath and adjust the pH to 11 with the dropwise addition of 5N sodium hydroxide solution.

-

Addition of Chloroacetyl Chloride: To the cooled and pH-adjusted solution, add chloroacetyl chloride (1 equivalent) dropwise while vigorously stirring. Maintain the pH of the reaction mixture at 11 by the concurrent addition of 5N sodium hydroxide.

-

Reaction Monitoring: After the complete addition of chloroacetyl chloride, continue stirring the mixture at 0-5 °C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

If an organic solvent such as toluene was used for the delivery of chloroacetyl chloride, separate the aqueous phase.

-

Adjust the pH of the aqueous solution to 2 by the addition of concentrated hydrochloric acid.

-

If seeding is required, add a small crystal of the product to induce crystallization.

-

Allow the mixture to crystallize at room temperature for 1 hour and then at 0-5 °C for 3 hours.

-

Collect the crude product by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from water.

-

Alternatively, for a non-crystalline crude product, it can be purified by stirring with ethanol (1 to 5 times the weight of the crude product) at 30-40 °C for 10 minutes to 1 hour, followed by filtration to collect the purified product.

-

| Parameter | Value | Reference |

| Starting Material | L-Glutamine (as an analogue) | [1] |

| Yield of Crude Product | Good | [1] |

Pathway 2: N-Chloroacetylation of L-Serine Methyl Ester

This pathway involves a three-step process: esterification of the carboxylic acid group of L-serine, N-chloroacetylation of the resulting amino ester, and subsequent deprotection (hydrolysis) of the ester to yield the final product. This method is particularly useful when reactions need to be carried out in organic solvents where the free amino acid has poor solubility. The initial esterification protects the carboxylic acid from participating in side reactions.

Caption: Multi-step Synthesis via L-Serine Methyl Ester.

The following protocol is based on a procedure described for the synthesis of N-dichloroacetyl-DL-serine methyl ester and can be adapted for the chloroacetyl derivative[2].

Step 1: Preparation of L-Serine Methyl Ester Hydrochloride

A standard procedure for the esterification of amino acids, such as the Fischer-Speier esterification, can be employed. This typically involves refluxing L-serine in methanol in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride gas).

Step 2: Synthesis of N-(2-chloroacetyl)-L-serine Methyl Ester

-

Reaction Setup: In a reaction vessel, dissolve L-serine methyl ester hydrochloride in chloroform.

-

Addition of Base: Add triethylamine (2 equivalents) to the solution to neutralize the hydrochloride and liberate the free amino ester.

-

Acylation: Cool the mixture and add chloroacetyl chloride (1 equivalent) dropwise with stirring.

-

Reaction and Work-up: Allow the reaction to proceed to completion (monitor by TLC). After the reaction is complete, the triethylamine hydrochloride salt will precipitate. Filter off the salt.

-

Isolation: The filtrate contains the desired N-(2-chloroacetyl)-L-serine methyl ester. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like ether-petroleum ether.

Step 3: Hydrolysis of N-(2-chloroacetyl)-L-serine Methyl Ester

-

Hydrolysis: The purified N-(2-chloroacetyl)-L-serine methyl ester is then subjected to alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to cleave the methyl ester and yield the sodium salt of this compound.

-

Acidification: The reaction mixture is then acidified (e.g., with hydrochloric acid) to protonate the carboxylate and precipitate the final product, this compound.

-

Purification: The product can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | DL-Serine Methyl Ester | [2] |

| Product | N-dichloroacetyl-DL-serine methyl ester | [2] |

| Yield | 56.7% (initial crop), 25.2% (from mother liquor) | [2] |

| Melting Point | 82-83.5 °C | [2] |

Purification and Characterization

The purification of this compound can be achieved by recrystallization from water or aqueous ethanol, as is common for N-acylated amino acids. The purity of the final product should be assessed by standard analytical techniques.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should confirm the presence of the chloroacetyl group (a singlet for the -CH₂Cl protons), as well as the characteristic signals for the serine backbone.

-

¹³C NMR spectroscopy will show the carbonyl carbons of the amide and carboxylic acid, the α-carbon, the β-carbon, and the carbon of the chloroacetyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should be used to confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the C-Cl bond.

-

Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.

At the time of this writing, specific, publicly available spectroscopic data for this compound is limited. Researchers should perform a full characterization of their synthesized material to confirm its identity and purity.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. The direct N-chloroacetylation in an aqueous medium presents a more atom-economical and potentially "greener" approach, while the multi-step synthesis involving the methyl ester offers better solubility in organic solvents and may be advantageous in certain contexts. Both methods, with careful optimization, can provide access to this important building block for pharmaceutical research and development.

References

(2-Chloroacetyl)-L-serine: A Technical Guide to its Postulated Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the hypothesized mechanism of action for (2-chloroacetyl)-L-serine. As of the date of this publication, there is no direct experimental evidence in the public scientific literature specifically for this compound. The proposed mechanisms are inferred from the known chemical reactivity of the chloroacetyl group and the established biochemistry of L-serine and its associated enzymes.

Introduction

This compound is a synthetic derivative of the amino acid L-serine. The introduction of the electrophilic chloroacetyl group onto the L-serine scaffold suggests its potential as a highly specific, irreversible inhibitor of enzymes that recognize L-serine as a substrate or regulator. This technical guide provides a detailed overview of the postulated mechanism of action of this compound, its likely biological targets, and the experimental approaches required to validate these hypotheses.

Core Postulated Mechanism of Action: Irreversible Enzyme Inhibition

The central hypothesis for the mechanism of action of this compound is its function as an irreversible enzyme inhibitor . This mechanism can be broken down into two key steps:

-

Substrate-Like Recognition and Binding: The L-serine moiety of the molecule is expected to act as a recognition element, guiding the compound to the active site of enzymes that naturally bind L-serine. This provides a basis for its potential target selectivity.

-

Covalent Modification of the Active Site: The highly reactive chloroacetyl group functions as an electrophilic "warhead". Once the compound is positioned within the active site, this group is susceptible to nucleophilic attack by amino acid residues essential for catalysis, such as serine, cysteine, or histidine. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[1]

The general scheme for this proposed irreversible inhibition is depicted below:

Potential Biological Targets

Based on the structure of this compound, the most probable biological targets are enzymes involved in L-serine metabolism. These enzymes are critical for various cellular processes, and their inhibition can have significant physiological consequences.

Primary Hypothesized Targets

-

Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-serine to D-serine, a crucial co-agonist of NMDA receptors in the central nervous system. Irreversible inhibition of SR by this compound could modulate neurotransmission and is a potential therapeutic strategy for neurological disorders characterized by NMDA receptor over-activation.

-

3-Phosphoglycerate Dehydrogenase (PHGDH): As the rate-limiting enzyme in the de novo biosynthesis of L-serine, PHGDH is a key player in cellular proliferation, particularly in cancer cells that exhibit upregulated serine synthesis. An irreversible inhibitor of PHGDH could serve as an anti-cancer agent.

-

Serine Hydroxymethyltransferase (SHMT): This enzyme is responsible for the reversible conversion of L-serine to glycine and plays a central role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital biomolecules. Irreversible inhibition of SHMT could impact cell growth and division.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the interaction of this compound with its potential target enzymes. These values are illustrative and would need to be determined experimentally.

| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Assay Condition |

| Serine Racemase (Human) | This compound | 5.2 | 12.5 | 0.015 | 1200 | 50 mM Tris-HCl pH 8.0, 10 µM PLP, 1 mM DTT, 37°C |

| PHGDH (Human) | This compound | 15.8 | 35.2 | 0.008 | 227 | 100 mM Tris-HCl pH 7.5, 2 mM NAD+, 37°C |

| SHMT1 (Human) | This compound | 25.1 | 58.9 | 0.005 | 85 | 50 mM HEPES pH 7.4, 1 mM THF, 10 µM PLP, 37°C |

Table 1: Hypothetical Kinetic Parameters for this compound Inhibition

Experimental Protocols

To validate the hypothesized mechanism of action and determine the actual quantitative parameters, the following experimental protocols are proposed.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) and kinetics (Ki, k_inact) of this compound against target enzymes.

Methodology:

-

Enzyme Expression and Purification: Recombinant human target enzymes (Serine Racemase, PHGDH, SHMT1) are expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Activity Assays:

-

Serine Racemase: A coupled enzyme assay measuring D-serine production via D-amino acid oxidase, which generates a detectable product (e.g., a fluorescent or colorimetric signal).

-

PHGDH: A spectrophotometric assay monitoring the production of NADH at 340 nm.

-

SHMT1: A spectrophotometric assay measuring the formation of 5,10-methylenetetrahydrofolate.

-

-

IC50 Determination: Enzyme activity is measured in the presence of varying concentrations of this compound. IC50 values are calculated by fitting the data to a dose-response curve.

-

Time-Dependent Inhibition: To confirm irreversible inhibition, the enzyme is pre-incubated with the inhibitor for various time points before measuring residual activity. A time-dependent loss of activity is indicative of irreversible binding.

-

Determination of Ki and k_inact: The kinetic parameters of irreversible inhibition are determined by analyzing the rate of inactivation at different inhibitor concentrations.

Mass Spectrometry for Covalent Adduct Identification

Objective: To confirm the covalent modification of the target enzyme by this compound and identify the modified amino acid residue(s).

Methodology:

-

Enzyme-Inhibitor Incubation: The purified target enzyme is incubated with an excess of this compound to ensure complete modification.

-

Proteolytic Digestion: The modified enzyme is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against the enzyme's amino acid sequence to identify peptides that have a mass shift corresponding to the addition of the acetyl-L-serine moiety. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.

Signaling Pathways and Cellular Effects

The inhibition of L-serine metabolizing enzymes by this compound would have significant downstream effects on various signaling pathways and cellular processes.

Impact of Serine Racemase Inhibition

Inhibition of serine racemase would decrease the levels of D-serine, leading to reduced co-agonism of synaptic NMDA receptors. This could modulate glutamatergic neurotransmission and potentially be neuroprotective in conditions of excitotoxicity.

Impact of PHGDH Inhibition

Inhibition of PHGDH would block the de novo synthesis of L-serine from glucose. In cancer cells that are highly dependent on this pathway, this would lead to serine starvation, inhibition of protein and nucleotide synthesis, and ultimately, cell cycle arrest and apoptosis.

Conclusion

While this compound remains a hypothetical compound in the context of published biological research, its chemical structure strongly implies a mechanism of action as a targeted, irreversible inhibitor of L-serine-utilizing enzymes. The experimental frameworks provided in this guide offer a clear path to validating this hypothesis and characterizing its biological activity. Should this compound or similar derivatives be synthesized and tested, they hold the potential to be valuable research tools and starting points for the development of novel therapeutics for a range of diseases, including neurological disorders and cancer.

References

An In-depth Technical Guide to (2-chloroacetyl)-L-serine: Physicochemical Characteristics, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloroacetyl)-L-serine, a derivative of the non-essential amino acid L-serine, is a molecule of significant interest in biochemical research and drug development. The introduction of the chloroacetyl group to the amino group of L-serine imparts unique chemical reactivity, making it a valuable tool for various applications, including its potential as an enzyme inhibitor. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While specific data for the L-isomer is limited in publicly available literature, data for the racemic mixture, Chloroacetyl-DL-serine, provides valuable insights.

Table 1: Physical and Chemical Properties of Chloroacetyl-serine

| Property | Value (for Chloroacetyl-DL-serine) | Reference |

| Molecular Formula | C₅H₈ClNO₄ | [1] |

| Molecular Weight | 181.57 g/mol | [1] |

| Melting Point | 122 °C | [1] |

| Boiling Point | 493.7 °C at 760 mmHg | [2] |

| Density | 1.501 g/cm³ | [2] |

| Water Solubility | Very faint turbidity | [1][2] |

| Appearance | White crystalline powder | |

| Storage | 0°C | [1][2] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

-

L-serine

-

Chloroacetyl chloride

-

Phosphate buffer (e.g., 0.5 M, pH 7.5)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve L-serine in a phosphate buffer solution in a round-bottom flask, cooling the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The reaction is typically rapid, often completing within 20 minutes.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and other acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound can be achieved through recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.

-

Slowly add a co-solvent in which the product is less soluble until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the chloroacetyl group, and the α, β, and hydroxyl protons of the serine backbone. |

| ¹³C NMR | Resonances for the carbonyl and methylene carbons of the chloroacetyl group, and the α-carbon, β-carbon, and carboxyl carbon of the serine moiety. |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-Cl stretching, and O-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (181.01 for the protonated molecule [M+H]⁺). |

| Chiral HPLC | Separation of the L- and D-enantiomers to confirm enantiomeric purity, typically after derivatization.[4][5] |

Biological Activity and Applications

The biological activity of this compound is an area of active research. The chloroacetyl group is a known reactive moiety that can covalently modify nucleophilic residues in proteins, such as cysteine and histidine. This property makes N-chloroacetylated amino acids potential candidates as enzyme inhibitors.

Potential as an Enzyme Inhibitor

This compound can be investigated as an inhibitor of various enzymes, particularly those with a serine or cysteine residue in their active site. The chloroacetyl group can act as an electrophile, leading to irreversible inhibition through covalent modification of the enzyme.

Experimental Protocol: Enzyme Inhibition Assay

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound (inhibitor)

-

Appropriate buffer system

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not yet well-defined, its parent molecule, L-serine, is central to numerous metabolic and signaling pathways. The introduction of the chloroacetyl group could potentially alter these interactions or create new ones.

The synthesis of this compound from L-serine is a straightforward chemical transformation. The following diagram illustrates this logical relationship.

References

- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Profile of (2-chloroacetyl)-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (2-chloroacetyl)-L-serine. Due to a lack of publicly available experimental data for this specific molecule, this document synthesizes predicted spectroscopic characteristics based on the known data for L-serine and the chloroacetyl moiety. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of novel serine derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of L-serine's known spectral properties and the expected influence of the N-chloroacetylation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| α-CH | 4.5 - 4.8 | Doublet of doublets (dd) | Shifted downfield compared to L-serine due to the electron-withdrawing amide group. |

| β-CH₂ | 3.9 - 4.2 | Multiplet (m) | Diastereotopic protons, will appear as a complex multiplet. |

| -NH | 8.0 - 8.5 | Broad singlet (br s) | Amide proton, chemical shift is solvent dependent and may exchange with D₂O. |

| -OH | Variable | Broad singlet (br s) | Alcohol proton, chemical shift is highly dependent on solvent and concentration. |

| Cl-CH₂ | 4.1 - 4.3 | Singlet (s) | Characteristic singlet for the chloroacetyl methylene protons. |

| -COOH | 10 - 13 | Broad singlet (br s) | Carboxylic acid proton, may not be observed in all solvents. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (amide) | 165 - 168 | |

| C=O (acid) | 170 - 175 | |

| α-CH | 55 - 58 | |

| β-CH₂ | 61 - 64 | |

| Cl-CH₂ | 42 - 45 |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (acid) | 2500 - 3300 | Broad |

| O-H stretch (alcohol) | 3200 - 3500 | Broad |

| N-H stretch (amide) | 3250 - 3350 | Medium |

| C=O stretch (acid) | 1700 - 1730 | Strong |

| C=O stretch (amide I) | 1640 - 1680 | Strong |

| N-H bend (amide II) | 1520 - 1570 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Medium |

| C-Cl stretch | 650 - 800 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 182.02 | Molecular formula: C₅H₉ClNO₄. Calculated for [C₅H₉³⁵ClNO₄+H]⁺. |

| [M+Na]⁺ | 204.00 | Adduct with sodium. |

| [M-H]⁻ | 180.01 | Deprotonated molecule. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are based on standard laboratory techniques for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (-NH, -OH, -COOH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the β-CH₂ protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

To confirm exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this type of polar molecule. High-resolution mass spectrometry (HRMS) using instruments like a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass determination and elemental composition analysis.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) ions.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain structural information from the fragmentation pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Potential Research Areas for (2-chloroacetyl)-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloroacetyl)-L-serine is a derivative of the non-essential amino acid L-serine, featuring a reactive chloroacetyl group. This modification introduces the potential for covalent interaction with nucleophilic residues in proteins, suggesting its promise as a targeted covalent inhibitor. Given the integral role of L-serine in diverse physiological and pathological processes, including neuroprotection and cancer metabolism, this compound emerges as a compelling candidate for investigation in multiple therapeutic areas. This technical guide outlines potential research directions, hypothesized mechanisms of action, and detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential.

Introduction: The Rationale for Investigating this compound

Covalent inhibitors have regained significant interest in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target challenging proteins.[1] The chloroacetyl group is a well-characterized electrophilic "warhead" known to react with nucleophilic amino acid residues, most notably cysteine and, under certain conditions, serine.[2][3] By attaching this reactive moiety to L-serine, a key metabolite in central nervous system function and cancer cell proliferation, this compound is poised to selectively target and modulate the activity of proteins that recognize or are regulated by L-serine.

L-serine plays a crucial role in neuroprotection by activating glycine receptors and modulating the PI3K/Akt signaling pathway.[4] Conversely, cancer cells often exhibit a heightened dependence on the serine biosynthetic pathway to support rapid proliferation and nucleotide synthesis.[5][6][7] These distinct roles provide a strong rationale for investigating this compound as a potential therapeutic agent in both neurology and oncology.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-chloroacetylation of L-serine. Several methods have been reported for the chemoselective N-chloroacetylation of amino acids and amino alcohols.[8][9][10][11] A general and efficient protocol involves the reaction of L-serine with chloroacetyl chloride in a suitable solvent system.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-serine

-

Chloroacetyl chloride

-

Phosphate buffer (e.g., 0.5 M, pH 7.4)

-

Sodium bicarbonate (or other suitable base)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve L-serine in an aqueous solution of sodium bicarbonate at 0°C.

-

Slowly add a solution of chloroacetyl chloride in a suitable organic solvent (e.g., dichloromethane) to the L-serine solution while maintaining the temperature at 0°C and vigorously stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically within 1-2 hours), acidify the reaction mixture to pH 2-3 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Note: Characterization of the final product should be performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Potential Research Areas and Hypothesized Mechanisms of Action

The dual nature of this compound, combining the biological relevance of L-serine with the covalent reactivity of the chloroacetyl group, opens up several exciting avenues for research.

Neuroprotection: Targeting Enzymes in L-serine-mediated Signaling

L-serine exerts neuroprotective effects through various mechanisms, including the activation of the PI3K/Akt signaling pathway and modulation of the unfolded protein response (UPR).[4][12] this compound could potentially enhance or prolong these effects by covalently inhibiting negative regulators of these pathways.

Hypothesized Target: Serine/threonine phosphatases that dephosphorylate and inactivate Akt. By covalently inhibiting these phosphatases, this compound could lead to sustained Akt activation and enhanced neuronal survival.

Signaling Pathway: PI3K/Akt in Neuroprotection

Caption: PI3K/Akt signaling in neuroprotection.

Oncology: Targeting Serine Metabolism in Cancer Cells

Many cancer cells are highly dependent on the de novo synthesis of L-serine for proliferation.[13] Key enzymes in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), represent attractive therapeutic targets.

Hypothesized Target: Enzymes in the serine biosynthetic pathway (e.g., PHGDH, PSAT, PSP) or serine proteases involved in tumor progression. The L-serine moiety could guide the compound to the active site of these enzymes, where the chloroacetyl group could then form a covalent bond with a nucleophilic residue, leading to irreversible inhibition.

Signaling Pathway: Serine Biosynthesis in Cancer

Caption: Serine biosynthesis pathway in cancer.

Experimental Protocols for Characterization

Thorough characterization of this compound as a potential covalent inhibitor is crucial. The following protocols outline key experiments to determine its mechanism of action and identify its cellular targets.

Confirmation of Covalent Binding by Mass Spectrometry

Objective: To confirm that this compound forms a covalent adduct with a target protein.

Experimental Workflow

Caption: Workflow for MS-based covalent adduct identification.

Protocol:

-

Incubate the purified target protein with an excess of this compound for a defined period.

-

Remove the unbound inhibitor using a desalting column or dialysis.

-

Analyze the protein sample by intact protein mass spectrometry (e.g., ESI-TOF).[14] A mass shift corresponding to the molecular weight of the chloroacetyl-serine moiety minus the chlorine atom will confirm covalent binding.

-

For identification of the modified residue, digest the protein-inhibitor complex with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.[15]

-

Search the MS/MS data against the protein sequence, specifying the mass of the covalent modification on potentially reactive residues (cysteine, serine, etc.).

Determination of Inhibition Mechanism

Objective: To determine if this compound is a time-dependent and irreversible inhibitor, characteristic of covalent binders.

Protocol: Time-Dependent Inhibition Assay

-

Pre-incubate the target enzyme with various concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the initial reaction velocity at each time point and inhibitor concentration.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.

-

A linear decrease in activity over time is indicative of time-dependent inhibition.

-

From this data, the pseudo-first-order rate constant of inactivation (k_obs) can be determined for each inhibitor concentration.

-

A secondary plot of k_obs versus the inhibitor concentration will yield the second-order rate constant of inactivation (k_inact/K_I), a measure of the covalent modification efficiency.[16]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Mass Spectrometry Data for Covalent Adduct Formation

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |

| Unmodified Protein | X | X | - |

| Protein + Inhibitor | X + (MW of inhibitor - Cl) | Y | Y - X |

Table 2: Kinetic Parameters for Covalent Inhibition

| Inhibitor | K_I (µM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹min⁻¹) |

| This compound | |||

| Control Compound |

Conclusion

This compound represents a promising chemical entity for the development of novel covalent inhibitors targeting key pathways in neurodegenerative diseases and cancer. Its design leverages the biological importance of L-serine for potential target selectivity and incorporates a reactive chloroacetyl group for covalent modification. The research areas and experimental protocols outlined in this guide provide a comprehensive framework for the scientific community to explore the therapeutic potential of this intriguing molecule. Further investigation is warranted to fully elucidate its mechanism of action, identify its specific cellular targets, and evaluate its efficacy and safety in preclinical models.

References

- 1. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine and glycine metabolism in cancer [figshare.le.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

An In-Depth Technical Guide to (2-chloroacetyl)-L-serine: A Reactive Amino Acid Derivative for Bioconjugation and Enzyme Inhibition

(2-chloroacetyl)-L-serine is a chemically modified amino acid that holds significant potential for researchers, scientists, and drug development professionals. By incorporating a reactive chloroacetyl group onto the nitrogen atom of L-serine, this molecule is transformed into a versatile tool for selectively targeting and modifying proteins, particularly through the formation of stable covalent bonds with cysteine residues. While specific literature detailing the synthesis, properties, and applications of the pure L-isomer is limited, a comprehensive understanding of its potential can be derived from the broader class of N-chloroacetylated amino acids and peptides.

This technical guide provides a detailed overview of this compound, including its inferred physicochemical properties, probable synthesis and experimental protocols, and its established and potential applications in bioconjugation, enzyme inhibition, and affinity labeling.

Physicochemical Properties

| Property | Value (for Chloroacetyl-DL-serine) | Reference |

| Molecular Formula | C₅H₈ClNO₄ | N/A |

| Molecular Weight | 181.57 g/mol | N/A |

| Melting Point | 122 °C | N/A |

| Water Solubility | Faint turbidity | N/A |

| Storage Temperature | 0°C | N/A |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not prominently described in available literature, a general and widely applicable method for the N-chloroacetylation of amino acids can be adapted.

General Synthesis Protocol for N-chloroacetyl-L-serine:

This protocol is based on the standard Schotten-Baumann reaction conditions used for the acylation of amino acids.

Materials:

-

L-serine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane or another suitable organic solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Dissolution of L-serine: Dissolve L-serine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, making it nucleophilic.

-

Addition of Chloroacetyl Chloride: Cool the L-serine solution in an ice bath. Slowly add chloroacetyl chloride, dissolved in a suitable organic solvent like dioxane, to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at a low temperature, followed by stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, acidify the mixture with hydrochloric acid to protonate the carboxylic acid and any unreacted amine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Figure 1. General workflow for the synthesis of this compound.

Core Applications: A Versatile Tool in Chemical Biology

The reactivity of the chloroacetyl group is the cornerstone of the utility of this compound. This electrophilic moiety readily undergoes nucleophilic substitution with thiol groups, primarily from cysteine residues in proteins, forming a stable thioether bond. This reaction is the basis for its application as an irreversible enzyme inhibitor and an affinity labeling reagent.

Irreversible Enzyme Inhibition

When a cysteine residue is present in the active site of an enzyme, this compound can act as an irreversible inhibitor. The L-serine backbone can guide the molecule to the active site of enzymes that recognize serine or similar amino acids. Once positioned, the chloroacetyl group reacts with the catalytic cysteine, permanently blocking the enzyme's activity. This "suicide inhibition" mechanism is a powerful tool for studying enzyme function and for the development of therapeutic agents.

Methodological & Application

Application Notes and Protocols for (2-chloroacetyl)-L-serine

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, specific cell culture applications and detailed protocols for (2-chloroacetyl)-L-serine are not widely documented in published literature. The information provided is based on the chemical nature of the compound and established biochemical and cell biology techniques. Researchers should conduct their own validation and optimization experiments.

Introduction

This compound is a derivative of the amino acid L-serine, featuring a reactive chloroacetyl group. This functional group makes it a potential tool for chemical biology and drug discovery. The chloroacetyl moiety can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine or histidine.[1][2] This property suggests that this compound could serve as an irreversible inhibitor of specific enzymes that recognize L-serine. These application notes describe a hypothetical use of this compound to probe a cellular signaling pathway by irreversibly inhibiting a target enzyme.

Principle of Action

We hypothesize that this compound acts as an irreversible inhibitor of a hypothetical enzyme, "Serine-Utilizing Enzyme X" (SUE-X). The L-serine structure is proposed to guide the compound to the active site of SUE-X. Once bound, the electrophilic chloroacetyl group is positioned to react with a key nucleophilic amino acid residue (e.g., a cysteine thiol group) in the active site, forming a stable covalent bond.[2][3] This covalent modification permanently inactivates the enzyme, allowing for the study of the downstream consequences of SUE-X inhibition.

Applications

-

Enzyme Inhibition Studies: Investigating the function and downstream effects of serine-binding enzymes in cellular pathways.

-

Target Identification and Validation: Used as a chemical probe to validate a hypothetical SUE-X as a potential drug target.

-

Pathway Analysis: Elucidating the role of a specific enzymatic step in a signaling cascade, such as a cell survival or metabolic pathway.

Storage and Handling

-

Storage: Store the solid compound at 2-8°C, protected from moisture and light.[4] For long-term storage, -20°C is recommended.

-

Handling: Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.

-

Solution Preparation: Due to potential reactivity with water, it is recommended to prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO) immediately before use. Aqueous solutions of similar compounds can be unstable.[7]

Data Presentation

The following tables present hypothetical data from experiments using this compound on HeLa cells.

Table 1: Cytotoxicity of this compound on HeLa Cells

This table summarizes the results of an MTT assay performed after treating HeLa cells with various concentrations of this compound for 24 hours. The data is used to determine the compound's IC50 and a suitable working concentration for subsequent experiments.

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 10 | 1.18 | 0.07 | 94.4 |

| 25 | 1.05 | 0.06 | 84.0 |

| 50 | 0.88 | 0.05 | 70.4 |

| 100 | 0.65 | 0.04 | 52.0 |

| 200 | 0.35 | 0.03 | 28.0 |

| 500 | 0.12 | 0.02 | 9.6 |

Table 2: Effect of this compound on Key Proteins in a Hypothetical Cell Survival Pathway

This table shows the quantification of a Western blot analysis. HeLa cells were treated with a sub-lethal concentration (50 µM) of this compound for 6 hours. The results indicate the effect of inhibiting the hypothetical enzyme SUE-X on downstream signaling proteins.

| Protein Target | Treatment | Relative Band Intensity (Normalized to Loading Control) | Change vs. Control |

| p-Akt (Ser473) | Vehicle Control | 1.00 | - |

| 50 µM Cmpd | 0.45 | ↓ 55% | |

| Total Akt | Vehicle Control | 1.00 | - |

| 50 µM Cmpd | 0.98 | No significant change | |

| p-ERK1/2 | Vehicle Control | 1.00 | - |

| 50 µM Cmpd | 1.05 | No significant change | |

| Total ERK1/2 | Vehicle Control | 1.00 | - |

| 50 µM Cmpd | 1.02 | No significant change | |

| Cleaved Caspase-3 | Vehicle Control | 1.00 | - |

| 50 µM Cmpd | 2.50 | ↑ 150% |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 100 mM stock solution.

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures.[8][9][10]

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as follows:

-

Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

Protocol 3: Analysis of Signaling Pathway Modulation by Western Blot

This protocol is based on standard Western blotting procedures.[13][14][15]

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 50 µM, determined from the MTT assay) or vehicle control for the specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Diagrams of Pathways and Workflows

Caption: Hypothetical signaling pathway where SUE-X supports Akt activity, promoting cell survival.

Caption: Experimental workflow for treating cells and performing endpoint analyses.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for (2-chloroacetyl)-L-serine as a Putative Covalent Inhibitor for Enzyme Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent inhibitors have re-emerged as a powerful tool in drug discovery and chemical biology, offering high potency and prolonged duration of action.[1][2] These molecules form a stable, covalent bond with their target protein, often leading to irreversible inhibition. Serine residues, frequently found in the active sites of enzymes like proteases and hydrolases, are attractive targets for covalent inhibitors due to the nucleophilicity of their hydroxyl group.[3][4]

This document provides a detailed overview of the potential application of (2-chloroacetyl)-L-serine as a covalent inhibitor for enzyme studies. While specific data for this compound is not extensively available in public literature, we will extrapolate its likely mechanism and provide generalized protocols for its characterization based on the well-understood principles of covalent inhibition. The chloroacetyl group is a known electrophilic "warhead" that can react with nucleophilic amino acid residues.

Principle and Mechanism of Action

Covalent inhibition is typically a two-step process. First, the inhibitor non-covalently and reversibly binds to the enzyme's active site. This is followed by the formation of a covalent bond between the inhibitor and a reactive amino acid residue on the enzyme.[1]

In the case of this compound, the L-serine moiety would provide the initial binding specificity, presumably targeting the active site of a serine-utilizing enzyme or a serine protease. The chloroacetyl group then acts as the electrophilic "warhead." The nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site would attack the carbon atom of the chloroacetyl group, leading to the displacement of the chloride leaving group and the formation of a stable ester linkage. This covalent modification would inactivate the enzyme.

Data Presentation

While specific quantitative data for this compound is not available, the following tables provide a template for summarizing key experimental results when characterizing a novel covalent inhibitor.

Table 1: Enzyme Inhibition Parameters

| Enzyme Target | Inhibitor | IC₅₀ (µM) | kᵢₙₐcₜ (min⁻¹) | Kᵢ (µM) | kᵢₙₐcₜ/Kᵢ (M⁻¹min⁻¹) |

| e.g., Serine Protease X | This compound | e.g., 15.2 | e.g., 0.1 | e.g., 25 | e.g., 4000 |

| e.g., Serine Hydrolase Y | This compound | e.g., >100 | N/A | N/A | N/A |

Table 2: Mass Spectrometry Data for Covalent Adduct Confirmation

| Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Modification |

| e.g., Serine Protease X | e.g., 25000.0 | e.g., 25147.1 | e.g., +147.1 | Covalent addition of (2-acetyl)-L-serine |

| e.g., Tryptic Peptide with Active Site Serine | e.g., 1500.7 | e.g., 1647.8 | e.g., +147.1 | Covalent addition of (2-acetyl)-L-serine |

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: Enzyme Inhibition Assay

This protocol is designed to determine the IC₅₀ value of the inhibitor.

-

Prepare Reagents:

-

Enzyme stock solution in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate stock solution (e.g., a chromogenic or fluorogenic substrate specific for the target enzyme).

-

This compound stock solution in DMSO.

-

Assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 1 µL of varying concentrations of this compound (e.g., from 0.1 µM to 100 µM final concentration).

-

Add 25 µL of the enzyme solution and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 2: Determination of Kinetic Parameters for Irreversible Inhibition

This protocol is for determining the rate of inactivation (kᵢₙₐcₜ) and the inhibitor affinity (Kᵢ).

-

Prepare Reagents: As in Protocol 1.

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate to stop further covalent modification and measure the residual enzyme activity.

-

Monitor the reaction kinetics as in Protocol 1.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kₒᵦₛ).

-

Plot the kₒᵦₛ values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation to determine kᵢₙₐcₜ (the maximum rate of inactivation) and Kᵢ (the inhibitor concentration at which the inactivation rate is half-maximal).

-

Protocol 3: Mass Spectrometry Analysis of Covalent Adduct

This protocol is to confirm the covalent modification of the target enzyme.

-

Sample Preparation:

-

Incubate the target enzyme with an excess of this compound for a sufficient time to ensure complete modification (e.g., 2 hours).

-

As a control, incubate the enzyme with DMSO alone.

-

Remove the excess inhibitor by dialysis or using a desalting column.

-

-

Intact Protein Analysis:

-

Analyze the intact protein samples by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Compare the molecular weight of the inhibitor-treated enzyme with the control. A mass increase corresponding to the molecular weight of the acetyl-L-serine moiety (minus HCl) will confirm covalent modification.

-

-

Peptide Mapping:

-

Digest the protein samples with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the peptide containing the active site serine and look for a mass shift corresponding to the covalent modification.

-

MS/MS fragmentation can be used to pinpoint the exact site of modification.

-

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for characterizing a covalent inhibitor and a hypothetical signaling pathway that could be targeted.

Conclusion

This compound represents a promising, yet underexplored, candidate for a covalent inhibitor targeting serine-dependent enzymes. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically characterize its inhibitory properties and potential therapeutic applications. The combination of enzymatic assays and mass spectrometry is crucial for validating the mechanism of action and confirming the covalent nature of the inhibition. Further studies are warranted to identify specific enzyme targets and to evaluate the cellular and in vivo efficacy of this compound.

References

Application Notes and Protocols for Labeling Proteins with (2-chloroacetyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific labeling of proteins using (2-chloroacetyl)-L-serine. This technique is particularly effective for alkylating cysteine residues, creating a stable thioether bond. These protocols are designed to be a starting point for researchers and can be optimized for specific proteins and applications.

Introduction

Site-specific protein modification is a powerful tool in research and drug development, enabling the attachment of probes, tags, or therapeutic moieties to a protein of interest. This compound is a bifunctional molecule that combines the reactivity of a chloroacetyl group with the biocompatibility of the amino acid L-serine. The chloroacetyl group is an effective electrophile that selectively reacts with nucleophilic residues on a protein, most notably the thiol group of cysteine. This high selectivity allows for precise control over the location of the modification, which is crucial for preserving protein structure and function.

The primary application of this labeling strategy is the alkylation of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the cysteine side chain attacks the carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether linkage. The reaction is most efficient at slightly alkaline pH, where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.

Experimental Protocols

Materials and Reagents

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5-8.5, containing 150 mM NaCl and 1 mM EDTA

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification columns: Size-exclusion (e.g., Sephadex G-25) or ion-exchange chromatography columns

-

Analytical tools: SDS-PAGE, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Protein Labeling Protocol

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a reducing agent. Use a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. DTT can also be used, but it should be removed before adding the labeling reagent as it will compete for the chloroacetyl group. This can be achieved using a desalting column.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer) at a concentration of 10-100 mM.

-

Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the labeling reagent over the protein. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction time and temperature may require optimization.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent with a free thiol group, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 50-100 mM. This will react with any excess this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis. Equilibrate the column or dialysis membrane with a suitable storage buffer for the protein.

-

For higher purity, ion-exchange or affinity chromatography can be employed, depending on the properties of the target protein.

-

Characterization of the Labeled Protein

-

SDS-PAGE Analysis: Run both the unlabeled and labeled protein on an SDS-PAGE gel. While the mass difference from the label itself may not be resolvable, this will confirm the integrity of the protein after the labeling procedure.

-

Mass Spectrometry: Use ESI-MS or MALDI-TOF mass spectrometry to determine the mass of the labeled protein. The mass increase will correspond to the number of incorporated this compound molecules, allowing for the calculation of labeling efficiency.

-

Peptide Mapping: To confirm the site of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.

Data Presentation

The following tables summarize typical quantitative data that should be collected during the optimization of the labeling protocol.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration (mg/mL) | 1 | 5 | 10 |

| Labeling Reagent:Protein Molar Ratio | 10:1 | 20:1 | 50:1 |

| Reaction Time (hours) | 2 | 4 | Overnight |

| Reaction Temperature (°C) | 4 | 25 | 25 |

| Labeling Efficiency (%) * | Data to be filled | Data to be filled | Data to be filled |

| Protein Recovery (%) | Data to be filled | Data to be filled | Data to be filled |

| **Labeling efficiency is determined by mass spectrometry. |

| Analytical Method | Unlabeled Protein | Labeled Protein |

| Mass (Da) by ESI-MS | e.g., 50,000 | e.g., 50,153 |

| Number of Labels Incorporated | 0 | e.g., 1 |

| Retention Time (SEC) | e.g., 15.2 min | e.g., 15.1 min |

Visualizations

Below are diagrams illustrating the key workflows and chemical principles involved in the protein labeling process.

Application Notes and Protocols for Site-Directed Mutagenesis Studies Using (2-chloroacetyl)-L-serine

Audience: Researchers, scientists, and drug development professionals.

Introduction